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Compound Name: PF-06815345

Cat. No.: B608931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of PF-06815345 was discontinued by Pfizer. The

information presented in this document is based on publicly available preclinical data and

general knowledge of its drug class. No quantitative data from human clinical trials regarding its

effects on lipid metabolism has been publicly released.

Executive Summary
PF-06815345 is an investigational, orally bioavailable prodrug of a potent and selective small

molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Developed by

Pfizer, it was designed to offer a convenient oral alternative to the injectable monoclonal

antibody therapies that currently dominate the PCSK9 inhibitor market. The primary therapeutic

target of PF-06815345 is the reduction of low-density lipoprotein cholesterol (LDL-C), a key risk

factor for atherosclerotic cardiovascular disease. Preclinical studies have demonstrated its

ability to lower plasma PCSK9 levels. However, the lack of published clinical data on its effects

on the broader lipid profile, including triglycerides and other lipoproteins, necessitates a review

based on its established mechanism of action and available preclinical findings.
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PF-06815345 functions as a liver-targeted prodrug. Following oral administration, it is absorbed

and subsequently converted in the liver by the enzyme carboxyesterase 1 (CES1) into its active

metabolite. This active form then inhibits the synthesis of PCSK9.

The inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. PCSK9 is a protein

that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes,

promoting its degradation within the lysosome. By preventing the recycling of LDLRs to the cell

surface, PCSK9 effectively reduces the liver's capacity to clear circulating LDL-C.

By inhibiting PCSK9, the active metabolite of PF-06815345 is expected to increase the number

of LDLRs on hepatocyte surfaces, leading to enhanced clearance of LDL-C from the

bloodstream and consequently lowering plasma LDL-C levels.
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Figure 1: Mechanism of action of PF-06815345.
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Preclinical and In Vitro Data
Publicly available data on PF-06815345 is limited to in vitro and preclinical animal studies.

These studies have established the compound's potency and its effect on plasma PCSK9

levels.

In Vitro Potency
Compound Target IC50

PF-06815345 (active

metabolite)
PCSK9 13.4 μM[1]

Table 1: In Vitro Potency of PF-

06815345 Active Metabolite

Preclinical In Vivo Data
A study in a humanized PCSK9 mouse model demonstrated the in vivo activity of PF-
06815345.

Animal Model Compound Dose
Effect on
Plasma PCSK9

Time Point

Humanized

PCSK9 Mouse
PF-06815345

500 mg/kg

(single oral dose)
28% reduction

4 hours post-

dose

Table 2:

Preclinical

Efficacy of PF-

06815345

Note: The reported data indicates that plasma PCSK9 was lowered to 72% of baseline, which

corresponds to a 28% reduction.

Experimental Protocols
Detailed experimental protocols for the studies conducted on PF-06815345 have not been

publicly disclosed. However, based on standard methodologies for evaluating PCSK9
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inhibitors, the following experimental workflows can be inferred.

In Vitro PCSK9 Inhibition Assay Workflow
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Figure 2: Generalized workflow for an in vitro PCSK9 inhibition assay.
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Preclinical In Vivo Evaluation of a PCSK9 Inhibitor
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Select animal model
(e.g., humanized PCSK9 mice)

Administer single or multiple oral doses
of PF-06815345
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End
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Figure 3: Generalized workflow for preclinical in vivo evaluation.

Clinical Development and Discontinuation
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PF-06815345 entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability,

and pharmacokinetics in healthy subjects. However, the results of this study have not been

made public. Subsequently, Pfizer discontinued the development of PF-06815345. The reasons

for this decision have not been officially disclosed but could be related to a variety of factors

including, but not limited to, an unfavorable pharmacokinetic or safety profile, lack of sufficient

efficacy, or strategic portfolio decisions.

Conclusion and Future Perspectives
PF-06815345 represented a promising approach to oral PCSK9 inhibition for the management

of hypercholesterolemia. Its liver-targeted prodrug design aimed to maximize efficacy while

minimizing potential off-target effects. The available preclinical data demonstrated proof-of-

concept by showing a reduction in plasma PCSK9 levels.

However, the discontinuation of its clinical development program and the absence of human

clinical data on its impact on lipid metabolism leave significant questions unanswered regarding

its potential efficacy and safety in the intended patient population. The pursuit of oral PCSK9

inhibitors remains an active area of research in the pharmaceutical industry, with the goal of

providing a more convenient treatment option for patients with hypercholesterolemia who

require additional LDL-C lowering beyond statin therapy. The lessons learned from the

development of PF-06815345, though not publicly detailed, have likely informed the ongoing

efforts to bring a safe and effective oral PCSK9 inhibitor to market.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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